molecular formula C14H14O2 B14661000 5-Benzyl-2-methoxyphenol CAS No. 37021-97-9

5-Benzyl-2-methoxyphenol

Cat. No.: B14661000
CAS No.: 37021-97-9
M. Wt: 214.26 g/mol
InChI Key: RNPZXYVPKVGJSZ-UHFFFAOYSA-N
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Description

5-Benzyl-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group attached to the 5th position and a methoxy group attached to the 2nd position of the phenol ring

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Benzyl-2-methoxyphenol involves its interaction with reactive oxygen species (ROS). The compound acts as a potent scavenger of ROS, thereby protecting cells from oxidative damage. This activity is associated with its ability to donate electrons and neutralize free radicals . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-methoxyphenol is unique due to the presence of both a benzyl and a methoxy group on the phenol ring. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Benzyl-2-methoxyphenol in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Gloves must be inspected before use and removed using proper techniques to prevent contamination .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to static discharge or open flames .

Q. How can researchers synthesize this compound, and what are the critical parameters to monitor during synthesis?

  • Methodological Answer :

  • Synthetic Route : A plausible method involves benzylation of 2-methoxyphenol using benzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
  • Key Parameters :
  • Temperature : Maintain 80–100°C to ensure reaction efficiency while avoiding decomposition.
  • Reaction Time : Monitor via TLC or HPLC to prevent over-benzylation or side reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity isolation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the benzyl and methoxy substituents. Compare chemical shifts with analogous compounds (e.g., 2-methoxy-5-chlorobenzophenone δH ~6.8–7.5 ppm for aromatic protons) .
  • FT-IR : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–O–C stretch at ~1250 cm⁻¹) .
  • Mass Spectrometry : Employ ESI-MS or GC-MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve ambiguities in the structural determination of this compound?

  • Methodological Answer :

  • Crystallography : Use SHELXL for crystal structure refinement. Optimize crystal growth via slow evaporation in solvents like ethanol or acetonitrile. Analyze hydrogen bonding and π-π stacking interactions .
  • Computational Modeling : Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to predict molecular geometry and electronic properties. Compare results with experimental data to validate accuracy .

Q. What strategies can address contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (e.g., pH 3–10, 25–60°C) to identify outliers.
  • Analytical Validation : Use HPLC with UV detection to quantify degradation products. Cross-validate with LC-MS for structural confirmation of byproducts .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed discrepancies. Consider environmental factors (e.g., light exposure, oxygen levels) as confounding variables .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Reaction Screening : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using aryl boronic acids. Optimize catalyst loading (1–5 mol%) and solvent systems (toluene/EtOH).
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress. Quench aliquots at intervals for GC-MS analysis .
  • Mechanistic Probes : Isotope labeling (e.g., deuterated solvents) or trapping experiments to identify intermediates.

Q. Methodological Notes

  • Safety and Compliance : Always adhere to institutional safety guidelines and consult SDS for analogs (e.g., 5-Acetyl-2-methoxybenzaldehyde) for hazard mitigation .
  • Data Reproducibility : Document experimental parameters (e.g., humidity, equipment calibration) to ensure reproducibility, especially in stability studies .
  • Advanced Tools : Leverage software like Gaussian for DFT calculations or Olex2 for crystallographic visualization to enhance structural insights .

Properties

CAS No.

37021-97-9

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

5-benzyl-2-methoxyphenol

InChI

InChI=1S/C14H14O2/c1-16-14-8-7-12(10-13(14)15)9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3

InChI Key

RNPZXYVPKVGJSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=CC=CC=C2)O

Origin of Product

United States

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